4-Isothiocyanatobutan-2-one
Overview
Description
4-Isothiocyanatobutan-2-one is a chemical compound with the CAS Number: 4868-43-3. It has a molecular weight of 129.18 . It is a valuable starting material in the syntheses of various nitrogen-containing acyclic and heterocyclic compounds .
Synthesis Analysis
The synthesis of this compound can be achieved from readily available β-azido ketones. The key starting material used is 4-azidobutan-2-one, which is synthesized by treating the vinyl methyl ketone with hydrazoic acid . The conversion of the azido group of compound 4 to an isothiocyanate group is carried out by a Staudinger reaction .Scientific Research Applications
Synthesis of Heterocyclic Compounds
4-Isothiocyanatobutan-2-one has been used in the synthesis of heterocyclic compounds, such as oxazolo-, thiazolo-, and imidazolo-pyrimidines, as well as pyrimido-benzoxazole, -benzothiazole, and -pyrimidines. These compounds were produced through intramolecular additions of nucleophiles to 1,4-dihydropyrimidine-2(3H)-thione derivatives (Singh & Kumar, 1987).
Anti-inflammatory Activity
This compound has also been involved in the synthesis of pyrimidine and condensed pyrimidine derivatives. Some of these synthesized compounds exhibited anti-inflammatory activity comparable to standard drugs like ibuprofen (Sondhi et al., 2010).
Preparation of Thioamides and Dihydropyridine-Thiones
The compound has been used in the synthesis of 1,1-diethoxy-3-isothiocyanatobutane and subsequently in the preparation of various thioamides and 6-methyl-3-phenyl-5,6-dihydropyridine-2(1H)-thione (Fisyuk et al., 1997).
Conversion to Isonitrile for Multicomponent Reactions
A convertible isonitrile derivative, 4-isocyanopermethylbutane-1,1,3-triol (IPB), derived from this compound, has been synthesized and applied in multicomponent reactions like Ugi, Ugi-Smiles, and Passerini reactions. The primary products from these reactions can be converted into various compounds including N-acylpyrroles, carboxylic acids, esters, amides, alcohols, and olefins (Neves Filho et al., 2012).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
4-isothiocyanatobutan-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NOS/c1-5(7)2-3-6-4-8/h2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBYTUOGLEPSSAI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCN=C=S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50520965 | |
Record name | 4-Isothiocyanatobutan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50520965 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4868-43-3 | |
Record name | 4-Isothiocyanatobutan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50520965 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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